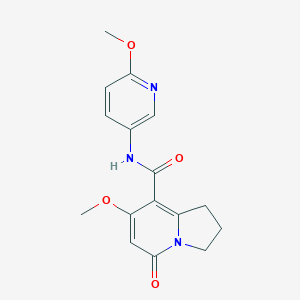

7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Novel compounds with structural similarities to 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide have been designed and synthesized to exhibit potent antitumor activities. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in a Met-dependent gastric carcinoma xenograft model upon oral administration (Schroeder et al., 2009). Another study highlighted the synthesis and evaluation of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, revealing structure-activity relationships crucial for enhancing cytotoxic activities against murine and human tumor cell lines (Tsuzuki et al., 2004).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of compounds with the indolizine moiety, exploring various synthetic routes and modifications to understand their chemical behavior and biological relevance. For example, the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties highlighted the versatility of such structures in generating diverse biologically active compounds (Abdallah et al., 2009).

Antimicrobial and Antibacterial Activity

Several studies have investigated the antimicrobial and antibacterial potential of compounds structurally related to this compound. This research is crucial for identifying new therapeutic agents against resistant strains of bacteria and fungi. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrated significant antifungal and antibacterial activities, suggesting the potential of such compounds in treating infectious diseases (Patel & Patel, 2010).

Mecanismo De Acción

Target of Action

The primary targets of 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including signal transduction, cell proliferation, and immune responses.

Mode of Action

This compound interacts with its targets by inhibiting the activity of these kinases . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The compound affects the methionine cycle by inhibiting the enzyme Methionine adenosyltransferase (MAT2A), which catalyzes the synthesis of S-adenosyl methionine (SAM or AdoMet) from methionine and ATP . SAM is the principal methyl donor for DNA methylation and is involved in gene transcription and cellular proliferation as well as the production of secondary metabolites .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of growth and induction of apoptosis in hepatoma cells . This is due to the disruption of the normal functioning of the targeted kinases and the methionine cycle.

Propiedades

IUPAC Name |

7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-12-8-14(20)19-7-3-4-11(19)15(12)16(21)18-10-5-6-13(23-2)17-9-10/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGXKIPZAHCRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)

![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

![Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2581678.png)

![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)